molecular formula C₁₅H₂₄N₂O₄ B1141109 N-Amino-11-azaartemisinin CAS No. 1086409-78-0

N-Amino-11-azaartemisinin

Cat. No. B1141109
M. Wt: 296.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

N-Amino-11-azaartemisinin was synthesized through a two-step reaction sequence, starting with the reaction of artemisinin with ammonia, followed by acid treatment, yielding N-amino-11-azaartemisinin in significant yields. This process demonstrates the feasibility of introducing nitrogen atoms into the artemisinin framework, opening pathways for creating a variety of derivatives with potentially enhanced biological activities (Torok & Ziffer, 1995).

Molecular Structure Analysis

The molecular structure of N-amino-11-azaartemisinin has been elucidated through X-ray crystallography and other spectroscopic methods. These studies have shown that the incorporation of a nitrogen atom into the artemisinin molecule leads to the formation of cocrystals, with significant interactions between the lactam of 11-azaartemisinin and coformer acid groups, facilitating enhanced solubility and possibly bioavailability (Nisar et al., 2018).

Chemical Reactions and Properties

N-Amino-11-azaartemisinin undergoes various chemical reactions, leading to the formation of a wide range of derivatives. These derivatives exhibit diverse chemical properties, such as enhanced antimalarial activities, demonstrating the compound's versatility as a chemical scaffold for drug development. The ability to form diastereospecific cocrystals with certain coformers indicates a level of selectivity in its chemical interactions, which can be leveraged for designing targeted therapies (Nisar et al., 2018).

Physical Properties Analysis

The introduction of a nitrogen atom into the artemisinin structure has a profound impact on the physical properties of the molecule, including its solubility and stability. Cocrystal formation with various acids has been shown to enhance the aqueous solubility of 11-azaartemisinin, which is a critical parameter for its potential application as an antimalarial agent. The solubility enhancement, as observed in specific cocrystals, can reach up to three times that of 11-azaartemisinin after 12 hours, indicating a significant improvement in its physical properties (Nisar et al., 2018).

Chemical Properties Analysis

The chemical properties of N-amino-11-azaartemisinin, such as reactivity and stability, are influenced by the presence of the nitrogen atom. The formation of cocrystals and various derivatives through reactions with mono- and bifunctional acids showcases the compound's reactivity. These reactions not only yield products with potential biological activity but also provide insights into the compound's chemical behavior, offering a foundation for further chemical modifications aimed at enhancing its therapeutic potential (Nisar et al., 2018).

Scientific Research Applications

  • Cocrystal Formation : N-Amino-11-azaartemisinin, also known as 11-Azaartemisinin, forms cocrystals with acids, enhancing its aqueous solubility and potentially improving its drug-like properties (Nisar et al., 2018).

  • Antimalarial Activity : Derivatives of 11-Azaartemisinin exhibit significant antimalarial activity against multidrug-resistant Plasmodium yoelii, with some compounds offering 100% protection in Swiss mice at certain dosages (Singh et al., 2014).

  • N-Substituted Derivatives : N-Substituted 11-Azaartemisinins have been synthesized, showing equal or greater antimalarial activities than artemisinin against drug-resistant Plasmodium falciparum strains (Torok et al., 1995).

  • Structure-Activity Relationship : The structure and antimalarial activity of N-substituted 11-Azaartemisinins with conjugated terminal acetylenes have been studied, highlighting the importance of molecular structure in determining their efficacy (Katz et al., 1999).

  • New Synthetic Routes : Novel synthetic routes have been developed to create N-Substituted 11-Azaartemisinins, expanding the possibilities for drug development (Mekonnen & Ziffer, 1997).

  • Arylsulfonyl Derivatives : Arylsulfonyl derivatives of 11-Azaartemisinin have been explored, showing how slight changes in molecular formula can lead to different structural forms, potentially affecting drug properties (Nisar, Sung, & Williams, 2018).

  • Synthesis and Reactions : The synthesis and reactions of 11-Azaartemisinin and its derivatives have been a focus of research, providing insights into the chemical properties and potential modifications of this compound (Torok & Ziffer, 1995).

  • Base-Catalyzed Adducts : Base-catalyzed adducts of 11-Azaartemisinin with enhanced antimalarial activities have been synthesized, demonstrating the role of chemical modifications in improving drug efficacy (Mekonnen et al., 2000).

  • Review of Synthesis and Biological Activity : A comprehensive review covering the synthesis, reactions, and biological activity of 11-Azaartemisinin and its derivatives has been provided, summarizing the developments in this field up to 2012 (Alen et al., 2012).

  • Activities Against Malaria Parasites : Studies on 11-Azaartemisinin and its N-Sulfonyl derivatives have shown significant activities against asexual and transmissible malaria parasites, suggesting potential for transmission blocking (Harmse et al., 2017).

Safety And Hazards

The safety and hazards of “N-Amino-11-azaartemisinin” are not explicitly mentioned in the retrieved papers.


properties

IUPAC Name

(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3/t8?,9-,10?,11?,13?,14+,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPLWYWNQUROTR-FJAJAOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2CCC(C3C24C(N(C1=O)N)O[C@](CC3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 155908802

Citations

For This Compound
9
Citations
R Harmse, H Ning Wong, F Smit… - Current medicinal …, 2015 - ingentaconnect.com
… Artemisinin 1 was also converted into the structurally interesting hydrazide, N-amino-11azaartemisinin 31 by reaction with hydrazine hydrate on a multigram scale [8, 44]. The facility of …
Number of citations: 19 www.ingentaconnect.com
M Karnatak, M Hassam, AS Singh, DK Yadav… - Bioorganic & Medicinal …, 2022 - Elsevier
… Earlier we reported, an efficient conversion of artemisinin 1 into new N-amino-11-azaartemisinin 9 with a free amino group and their derivatives, [32] several of which showed high order …
Number of citations: 8 www.sciencedirect.com
AS Singh, VP Verma, M Hassam, NN Krishna… - Organic …, 2008 - ACS Publications
… Our strategy to prepare N-amino-11-azaartemisinin 9 is … 3 to furnish a mixture of N-amino-11-azaartemisinin 9 and its deoxy … The yield of N-amino-11-azaartemisinin 9 improved to 70% …
Number of citations: 25 pubs.acs.org
C Singh, VP Verma, M Hassam, AS Singh… - Journal of Medicinal …, 2014 - ACS Publications
… N-Amino-11-azaartemisinin 9 and its derivatives 12a–g, 13a–g, and 14a–g were prepared … in CHCl 3 furnished a mixture of N-amino-11-azaartemisinin 9 and its deoxy analogue 10 in a …
Number of citations: 28 pubs.acs.org
K Tiensomjitr, S Prabpai, P Kongsaeree - International journal of biological …, 2017 - Elsevier
… N-Amino-11-azaartemisinin (75.6 mg, 0.27 mmol) in 5 mL CH 2 Cl 2 was then added to the reaction which was further allowed to stir at RT for 12 h. The reaction was diluted with H 2 O (…
Number of citations: 3 www.sciencedirect.com
N Yadav, C Sharma, SK Awasthi - RSC Advances, 2014 - pubs.rsc.org
… Compounds containing various functional groups, including imines, amines, amides and linker based dimers, were synthesized from N-amino-11-azaartemisinin 30. Prototypes N-…
Number of citations: 46 pubs.rsc.org
Z Zeng, D Chen, L Chen, B He, Y Li - European Journal of Medicinal …, 2023 - Elsevier
Artemisinin is the crucial ingredient of artemisia annua, a traditional Chinese medicine used for the therapy of malaria in China for hundreds of years. In recent years, the anticancer …
Number of citations: 5 www.sciencedirect.com
IA Yaremenko, YY Belyakova, PS Radulov… - The Journal of …, 2023 - ACS Publications
Relief of stereoelectronic frustration drives the acid-catalyzed three-component condensation of β,δ′-triketones with hydrazides and H 2 O 2 to the direction where both nucleophiles …
Number of citations: 4 pubs.acs.org
L Adjissi, N Chafai, K Benbouguerra, I Kirouani… - Journal of Molecular …, 2022 - Elsevier
Three hydrazone derivatives have been synthesized using condensation reaction of 4-hydrazinylbenzoic acid with three aromatic aldehydes namely: thiophene-2-carbaldehyde, …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.